molecular formula C10H4Cl2F3N B598153 3,4-Dichloro-7-(trifluoromethyl)quinoline CAS No. 1203579-58-1

3,4-Dichloro-7-(trifluoromethyl)quinoline

Cat. No. B598153
CAS RN: 1203579-58-1
M. Wt: 266.044
InChI Key: ICOYZTIAFHCDCW-UHFFFAOYSA-N
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Description

3,4-Dichloro-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4Cl2F3N . It is a variant of quinoline, which is a heterocyclic aromatic organic compound. Quinoline itself has wide applications in the field of medicine and agriculture .


Synthesis Analysis

The synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, 4-Chloro-7-(trifluoromethyl)quinoline is used as a reagent in the preparation of piperazinylquinolines as breast cancer inhibitors .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-7-(trifluoromethyl)quinoline consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring. In this compound, the 3 and 4 positions of the quinoline core are substituted with chlorine atoms, and the 7 position is substituted with a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-7-(trifluoromethyl)quinoline would depend on its specific structure. For instance, 4-Chloro-7-(trifluoromethyl)quinoline, a related compound, is a white to light yellow crystal powder .

Scientific Research Applications

Neutral Anion Receptors

Fluorinated derivatives of quinoline, such as those synthesized from 3,4-difluoro-1H-pyrrole, have shown to act as neutral anion receptors with significantly augmented affinities for anions like fluoride, chloride, or dihydrogen phosphate. These compounds, specifically 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline, demonstrate an affinity for H2PO4- that is improved by three orders of magnitude compared to non-fluorinated congeners. This enhancement in affinity facilitates their use as naked-eye sensors for phosphate anion detection, illustrating a practical application in chemical sensing technologies (Anzenbacher et al., 2000).

Synthesis of Quinolines

Quinolines and their derivatives play a crucial role in medicinal chemistry, bioorganic processes, and industrial organic chemistry due to their wide range of biological activities. The Friedlander synthesis is highlighted as a direct approach for constructing the quinoline framework, showcasing the compound's foundational significance in developing pharmaceutical agents and nanostructures with enhanced electronic and photonic properties (Maleki et al., 2015).

Bioimaging Applications

A study on the synthesis of 7-aminoquinolines, incorporating both amino and trifluoromethyl groups, reveals these compounds exhibit strong intramolecular charge-transfer fluorescence. This property allows them to specifically target the Golgi apparatus in various cell lines, demonstrating their potential as low-cost probes for live-cell imaging. Such applications underscore the relevance of quinoline derivatives in bioimaging and cellular biology research (Chen et al., 2019).

Photovoltaic Properties

Research into 4H-pyrano[3,2-c]quinoline derivatives for organic–inorganic photodiode fabrication reveals their significant photovoltaic properties. The electrical properties and photoconductivity sensitivity of these derivatives suggest their utility in developing efficient photodiodes, highlighting an application in the renewable energy sector (Zeyada et al., 2016).

Corrosion Inhibition

Quinoline derivatives, such as 2,6-dichloroquinoline-3-carbaldehyde and its analogs, exhibit excellent corrosion inhibition properties for mild steel in hydrochloric acid solution. Their adsorption on metal surfaces follows the Langmuir adsorption model, suggesting their practical applications in protecting metals against corrosion. This aspect is particularly relevant in industrial applications where corrosion resistance is crucial (Lgaz et al., 2017).

Mechanism of Action

The mechanism of action of 3,4-Dichloro-7-(trifluoromethyl)quinoline would depend on its specific application. For instance, when used as a reagent in the synthesis of piperazinylquinolines, it may interact with other molecules through its trifluoromethyl group and the aromatic quinoline core .

Safety and Hazards

As with any chemical compound, handling 3,4-Dichloro-7-(trifluoromethyl)quinoline requires appropriate safety measures. It’s important to avoid ingestion and inhalation, and to use personal protective equipment. If in contact with skin or eyes, it should be washed off immediately with plenty of water .

Future Directions

The future directions for the use of 3,4-Dichloro-7-(trifluoromethyl)quinoline could include its further exploration as a reagent in the synthesis of various pharmaceutical compounds. Given the wide range of biological activities exhibited by quinoline derivatives, there may be potential for the development of new therapeutic agents .

properties

IUPAC Name

3,4-dichloro-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOYZTIAFHCDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671183
Record name 3,4-Dichloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-7-(trifluoromethyl)quinoline

CAS RN

1203579-58-1
Record name 3,4-Dichloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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